(5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with a dichlorophenyl and phenylethenyl group
Preparation Methods
The synthesis of (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, with nucleophiles like amines or thiols, forming substituted products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain dichlorophenyl groups and exhibit similar chemical reactivity, but differ in their biological activities and applications.
Steviol glycosides: Although structurally different, these compounds share some common applications in the development of therapeutic agents.
The uniqueness of (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H11Cl2N3OS |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H11Cl2N3OS/c20-14-8-7-13(15(21)11-14)10-16-18(25)24-19(26-16)22-17(23-24)9-6-12-4-2-1-3-5-12/h1-11H/b9-6+,16-10- |
InChI Key |
TWZNLPYEOLMILB-RKQKHZQPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.